N,N'-Dibenzylethylenediamine dihydrochloride
Description
N,N'-Dibenzylethylenediamine dihydrochloride (CAS: 3412-76-8) is a quaternary ammonium salt with the molecular formula C₁₆H₂₂Cl₂N₂ and a molecular weight of 313.27 g/mol . Structurally, it consists of an ethylenediamine backbone substituted with benzyl groups at both nitrogen atoms, forming a dihydrochloride salt (Figure 1). This compound is widely utilized in pharmaceuticals, notably as a counterion for penicillin G to form benzathine benzylpenicillin, which enhances stability and prolongs drug release . Its aromatic benzyl groups facilitate π-π stacking interactions, improving complexation capabilities in synthetic chemistry .
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGFGGNLREHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046563 | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3412-76-8 | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dibenzylethylenediammonium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZATHINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDS65ONF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylethane-1,2-diamine Dihydrochloride typically involves the reaction of N,N’-dibenzylethane-1,2-diamine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific molar ratios to ensure the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for N,N’-dibenzylethane-1,2-diamine Dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzylethane-1,2-diamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various amine derivatives .
Scientific Research Applications
Chemistry
- Ligand in Metal Complexes : N,N'-dibenzylethylenediamine dihydrochloride is employed as a ligand in the formation of metal complexes, which are crucial for various catalytic processes in organic chemistry .
- Catalytic Reactions : It serves as a catalyst in numerous organic reactions, facilitating the transformation of substrates into desired products due to its nucleophilic amine groups.
Biology
- Enzyme Inhibition Studies : The compound is utilized in research related to enzyme inhibition and protein-ligand interactions, helping to elucidate mechanisms of action for various biological processes .
- Antiviral Research : Recent studies have indicated that this compound exhibits potential activity against the hepatitis C virus, positioning it as a candidate for antiviral drug development .
Medicine
- Pharmaceutical Intermediate : It plays a critical role as an intermediate in the synthesis of pharmaceuticals, including antibiotics like penicillin. The penicillin salt derived from N,N'-dibenzylethylenediamine is noted for its slow absorption and minimal side effects upon administration, making it advantageous for therapeutic applications .
- Drug Formulation : The compound's solubility characteristics enhance its utility in drug formulations, ensuring effective delivery systems for various therapeutic agents.
Industrial Applications
This compound is also employed in industrial settings, particularly in the production of polymers where it acts as a stabilizer in certain chemical processes. Its ability to form stable complexes makes it suitable for enhancing the properties of polymeric materials .
Mechanism of Action
The mechanism of action of N,N’-dibenzylethane-1,2-diamine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Pharmaceutical Stability : this compound’s role in benzathine penicillin formulations (e.g., Bicillin L-A®) underscores its ability to stabilize labile drugs, extending shelf life by 2–3 years under refrigerated conditions .
- Complexation Efficiency : Studies highlight its superior complexation with nitro compounds and metal ions, attributed to π-π interactions and amine coordination sites .
- Analytical Performance : N-(1-Naphthyl)ethylenediamine dihydrochloride achieves a detection limit of 0.01 µM for nitrite in water quality testing, outperforming alternative reagents .
Biological Activity
N,N'-Dibenzylethylenediamine dihydrochloride (DBED) is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₆H₁₈N₂·2HCl
- Molecular Weight : 284.24 g/mol
- CAS Number : 3412-76-8
- Density : 1.0 g/cm³
- Boiling Point : 373.8 °C
- Melting Point : Not available
Biological Activity Overview
DBED exhibits a variety of biological activities, including:
- Antibacterial Activity
- Antioxidant Properties
- Anti-inflammatory Effects
- Potential Anticancer Activity
Antibacterial Activity
Research has demonstrated that DBED possesses significant antibacterial properties against various pathogenic bacteria. For instance, it has shown effectiveness against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
| P. aeruginosa | 45 µg/mL |
A study highlighted that DBED's antibacterial activity is comparable to that of standard antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 mm to 30 mm depending on the bacterial strain tested .
Antioxidant Properties
DBED has been investigated for its antioxidant capabilities, which are crucial in mitigating oxidative stress in cells. The compound's ability to scavenge free radicals was assessed through various assays, showing promising results that suggest a protective effect against cellular damage.
Anti-inflammatory Effects
In vitro studies have indicated that DBED can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory conditions. For example, one study reported a reduction in IL-6 levels by up to 89% at a concentration of 10 µg/mL .
The mechanisms underlying the biological activities of DBED are multifaceted:
- Inhibition of Bacterial Cell Wall Synthesis : Similar to other antibacterial agents, DBED may interfere with the synthesis of bacterial cell walls.
- Radical Scavenging : The structure of DBED allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Cytokine Modulation : By affecting signaling pathways involved in inflammation, DBED can modulate the production of inflammatory cytokines.
Study on Antibacterial Efficacy
In a comparative study involving various compounds, DBED was tested for its efficacy against resistant bacterial strains. The results indicated that DBED not only inhibited bacterial growth effectively but also demonstrated lower cytotoxicity towards human cells compared to conventional antibiotics .
Research on Anti-inflammatory Properties
Another case study evaluated the anti-inflammatory effects of DBED in a murine model of arthritis. Mice treated with DBED showed significantly reduced swelling and joint pain compared to control groups, indicating its potential as an anti-inflammatory therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N'-Dibenzylethylenediamine dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves reacting ethylenediamine with benzyl chloride under controlled alkaline conditions, followed by hydrochloride salt formation. Purification steps may include recrystallization from ethanol or methanol. Analytical validation via ¹H/¹³C NMR (to confirm benzyl group integration) and HPLC (to assess purity >98%) is critical. For scale-up, column chromatography with silica gel can remove residual benzyl chloride impurities .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to verify amine and hydrochloride functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹). Mass spectrometry (LC-MS) confirms molecular weight (C₁₆H₂₀N₂·2HCl: MW 313.26 g/mol). X-ray crystallography provides definitive crystal structure validation, while elemental analysis ensures stoichiometric Cl⁻ content .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and nitrile gloves to avoid inhalation or dermal exposure. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Refer to Safety Data Sheets (SDS) for hazard mitigation: in case of spills, neutralize with sodium bicarbonate and dispose as hazardous waste. Toxicity studies suggest avoiding prolonged exposure to aerosols .
Advanced Research Questions
Q. How does this compound enhance the stability of pharmaceutical formulations?
- Methodological Answer : As a counterion in salts (e.g., benzathine penicillin), it improves solubility and shelf-life by reducing hydrolysis. Researchers should conduct accelerated stability testing (40°C/75% RH for 6 months) and compare degradation profiles via HPLC-UV . Differential scanning calorimetry (DSC) can monitor phase transitions under stress conditions .
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Methodological Answer : Perform controlled solubility assays in buffered solutions (pH 1–7.4) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation. Conflicting data may arise from polymorphic forms; powder X-ray diffraction (PXRD) identifies crystalline vs. amorphous states. Cross-validate results with independent labs using standardized protocols .
Q. What in vitro models are suitable for assessing the antimicrobial adjuvant potential of this compound?
- Methodological Answer : Pair with β-lactam antibiotics in broth microdilution assays against methicillin-resistant Staphylococcus aureus (MRSA). Measure minimum inhibitory concentration (MIC) reductions. For efflux pump inhibition (e.g., in Pseudomonas aeruginosa), use ethidium bromide accumulation assays with/without the compound. Include cytotoxicity controls on mammalian cell lines (e.g., HEK-293) .
Q. How to optimize chromatographic separation of this compound from related impurities?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and mobile phase of acetonitrile:ammonium acetate buffer (pH 4.5). Gradient elution (5–95% acetonitrile over 20 min) resolves benzylpenicillin and ethylenediamine byproducts. Validate with spiked impurity recovery tests (90–110% acceptable range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
